2-(1H-pyrrol-2-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-pyrrol-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-7,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGDTWNURWLVMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 2 1h Pyrrol 2 Yl Pyridine Systems
Established Synthetic Routes for the 2-(1H-pyrrol-2-yl)pyridine Core Structure
The creation of the fundamental this compound framework relies on several established synthetic methodologies that effectively form the crucial carbon-carbon bond linking the pyridine (B92270) and pyrrole (B145914) rings.
Condensation reactions represent a foundational approach to forging the pyrrole-pyridine linkage. These methods typically involve the reaction of a pyrrole derivative with a pyridine precursor under conditions that facilitate the formation of a new carbon-carbon bond and the elimination of a small molecule, such as water. A notable example is the Kröhnke-type reaction, which can be adapted for this purpose. In this approach, a derivative such as 2-acetylpyridine can react with a pyrrole-2-carboxaldehyde in the presence of a base, leading to the formation of a chalcone-like intermediate that subsequently cyclizes to form the linked heterocyclic system. mdpi.com The versatility of this method allows for the use of various substituted precursors to generate a library of derivatives.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful and highly efficient method for the synthesis of the this compound core. nih.gov This strategy involves the reaction of a halo-pyridine (typically a bromo- or iodo-pyridine) with a pyrrole-boronic acid or its ester derivative in the presence of a palladium catalyst and a base. rsc.org
A common approach involves the in situ generation of the pyrrole-2-boronic acid intermediate. nih.gov For instance, N-protected pyrrole (e.g., with a tert-butoxycarbonyl group, Boc) is treated with a strong base like lithium diisopropylamide (LDA) and then quenched with a trialkyl borate, such as trimethylborate, to form the boronic acid derivative. nih.gov This intermediate is then directly coupled with a bromopyridine derivative, such as 2-bromopyridine, using a palladium catalyst to yield the N-protected this compound. The protecting group can subsequently be removed if the parent N-H compound is desired.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |
| N-Boc-pyrrole-2-boronic acid (in situ) | 6-bromo-2,2'-bipyridine | Pd(PPh₃)₄, Na₂CO₃ | 6-(1-tert-butoxycarbonylpyrrol-2-yl)-2,2'-bipyridine |
| N-Boc-pyrrole-2-boronic acid (in situ) | 2-bromo-1,10-phenanthroline | Pd(PPh₃)₄, Na₂CO₃ | 2-(1-tert-butoxycarbonylpyrrol-2-yl)-1,10-phenanthroline |
Table 1: Examples of Palladium-Catalyzed Suzuki Coupling for the Synthesis of Pyrrole-Pyridine Systems. nih.gov
The targeted synthesis of specific this compound derivatives is highly dependent on the strategic selection of pyrrole and pyridine precursors. For palladium-catalyzed couplings, 2-halopyridines are common starting materials as the halogen atom directs the coupling to the desired C2 position of the pyridine ring. nih.gov The choice of halogen (I, Br) can influence reactivity.
On the pyrrole side, the use of N-protected pyrroles, such as N-Boc-pyrrole, is a key strategy. nih.gov The protecting group serves two main purposes: it prevents unwanted side reactions at the pyrrole nitrogen, which is acidic, and it allows for controlled functionalization. After the core structure is assembled, the protecting group can be removed, or the nitrogen can be subjected to further derivatization. The synthesis of functionalized precursors, such as 2-formylpyrroles, provides another avenue for building more complex molecular architectures. researchgate.net
Advanced Functionalization and Chemical Modification of the this compound Moiety
Once the core this compound structure is synthesized, it can be further modified to introduce new functionalities and properties. These modifications are crucial for tuning the electronic and steric characteristics of the molecule, particularly for its applications as a ligand in coordination chemistry.
The nitrogen atom of the pyrrole ring is a prime site for functionalization via N-substitution reactions. Following the deprotonation of the N-H bond with a suitable base, the resulting anion can react with various electrophiles to introduce a wide range of substituents.
A representative example is the N-alkylation of a pyrrole-terpyridine system, which contains the (pyrrol-2-yl)pyridine moiety. mdpi.com The reaction of 4′-(pyrrol-2-yl)-2,2′:6′,2″-terpyridine with a strong base, such as potassium hydroxide in dimethylsulfoxide (DMSO), generates the pyrrolide anion. Subsequent treatment with an alkylating agent like propargyl bromide introduces the propargyl group onto the pyrrole nitrogen. mdpi.com This method can be generalized to introduce other alkyl, acyl, or functional groups, providing a powerful tool for modifying the ligand's properties.
| Starting Material | Base/Solvent | Reagent | Product |
| 4′-(pyrrol-2-yl)-2,2′:6′,2″-terpyridine | KOH / DMSO | Propargyl bromide | 4′-(N-(propan-1,2-dienyl)pyrrol-2-yl)-2,2′:6′,2″-terpyridine* |
*Table 2: Example of N-Substitution on a (Pyrrol-2-yl)pyridine System. Note: In this specific documented reaction, the propargyl group isomerized to an allene under the strong basic conditions. mdpi.com
To create multidentate ligands for coordination chemistry, auxiliary ligand moieties can be strategically incorporated into the this compound structure. This is often achieved by employing more complex precursors during the initial synthesis of the core structure.
Using the Suzuki coupling methodology, for instance, a pyrrole-2-boronic acid derivative can be coupled with a halo-pyridine that already contains another coordinating group. nih.gov By starting with precursors like 6-bromo-2,2'-bipyridine or 2-bromo-1,10-phenanthroline, the resulting products, such as 6-(pyrrol-2-yl)-2,2'-bipyridine and 2-(pyrrol-2-yl)-1,10-phenanthroline, incorporate bipyridine and phenanthroline units, respectively. nih.gov These auxiliary moieties transform the parent bidentate pyrrole-pyridine ligand into a tridentate N,N,N-coordinating system, significantly altering its coordination behavior with metal ions.
Strategic Introduction of Auxiliary Ligand Moieties
Formation of Schiff Bases
Schiff bases, characterized by the azomethine (-C=N-) functional group, are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone ijsred.commdpi.com. This reaction is a cornerstone in organic synthesis for creating imines and is applicable to heterocyclic systems like this compound, provided the core structure is appropriately functionalized with either an amino or a carbonyl group.
The general synthesis involves the acid-catalyzed reaction between the amine and carbonyl precursors mdpi.com. The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming an unstable hemiaminal intermediate, which then undergoes dehydration to yield the stable Schiff base mdpi.com.
While direct examples starting from functionalized this compound are not extensively detailed, the methodology is broadly applicable. For instance, a hypothetical 2-(5-amino-1H-pyrrol-2-yl)pyridine could react with various aldehydes or ketones to yield the corresponding Schiff base. Conversely, a 2-(5-formyl-1H-pyrrol-2-yl)pyridine could be condensed with primary amines. The reaction conditions are typically mild, often involving refluxing the reactants in an alcoholic solvent like ethanol with a catalytic amount of acid, such as glacial acetic acid mdpi.com.
Table 1: Representative Reactants for Schiff Base Synthesis
| Amine Precursor (Hypothetical) | Carbonyl Precursor | Resulting Schiff Base Moiety |
| 2-(5-amino-1H-pyrrol-2-yl)pyridine | Benzaldehyde | Imine linkage at the 5-position of the pyrrole ring |
| 2-(5-amino-1H-pyrrol-2-yl)pyridine | 3-Chlorobenzaldehyde | Imine linkage at the 5-position of the pyrrole ring mdpi.com |
| Aniline | 2-(5-formyl-1H-pyrrol-2-yl)pyridine | Imine linkage involving the formyl group |
| 2-Aminopyridine | 2-(5-formyl-1H-pyrrol-2-yl)pyridine | Imine linkage involving the formyl group |
Generation of N-Oxide Derivatives
The pyridine ring within the this compound system is susceptible to N-oxidation, a transformation that can significantly alter the electronic properties of the heterocycle and open pathways for further functionalization. The introduction of an N-oxide moiety makes the pyridine ring more reactive towards both electrophilic and nucleophilic reagents nih.gov.
The most common methods for the N-oxidation of pyridines involve the use of peroxy acids or hydrogen peroxide. These oxidants readily deliver an oxygen atom to the lone pair of electrons on the pyridine nitrogen.
Common Oxidation Reagents and Conditions:
m-Chloroperoxybenzoic acid (m-CPBA): This is a widely used and effective reagent for N-oxidation. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) at or below room temperature nih.gov.
Hydrogen Peroxide: Often used in conjunction with a carboxylic acid, such as acetic acid, to form a peroxy acid in situ. This provides a cost-effective and powerful oxidizing system.
Peracetic Acid: A pre-formed solution of peracetic acid can also be used directly for the oxidation of pyridine derivatives.
The choice of reagent can be influenced by the presence of other functional groups in the molecule. For instance, selective N-oxidation of pyridine rings in the presence of more reactive aliphatic amines can be achieved by using an in situ protonation strategy to protect the aliphatic amine from oxidation nih.gov.
Table 2: Conditions for Pyridine N-Oxidation
| Oxidizing Agent | Co-reagent/Solvent | Temperature | Notes |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | 0–25 °C | A common and efficient method for pyridine N-oxide synthesis nih.gov. |
| Hydrogen Peroxide (H₂O₂) | Acetic Acid | 70–85 °C | Forms peracetic acid in situ for oxidation. |
| Peracetic Acid (40%) | None (used as solvent) | 85 °C | Direct use of a commercially available oxidizing agent. |
Ring Fusion Strategies Leading to Related Heterocyclic Systems
Building upon the this compound core, ring fusion strategies enable the synthesis of more complex, polycyclic heterocyclic systems. These methods involve the formation of a new ring fused to the existing pyrrolopyridine scaffold, leading to structures such as pyrrolopyridinones and other extended π-systems.
Acid-Promoted Intramolecular Cyclization (Pyrrolopyridinone Synthesis): A facile method for synthesizing substituted pyrrolo[2,3-c]pyridine-7-ones has been developed, which relies on an acid-promoted intramolecular cyclization as the key step enamine.net. This strategy starts with 2-pyrrolecarboxylic acid amidoacetals, which, upon treatment with acid, undergo cyclization to form the fused pyridinone ring. This approach is scalable and allows for subsequent alkylation or arylation at the N6 position of the resulting pyrrolopyridinone enamine.net.
Free-Radical Intramolecular Cyclization: New fused polyheterocycles can be synthesized via free-radical cyclization. For example, o-bromophenyl-substituted pyrrolylpyridinium salts can undergo intramolecular arylation when treated with a radical initiator system like tris(trimethylsilyl)silane (TTMSS) and AIBN beilstein-journals.orgnih.gov. This approach has been used to synthesize novel skeletons such as pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline beilstein-journals.orgnih.gov. By using precursors with multiple halogen substituents, double cyclization can be achieved to create even more complex fused systems beilstein-journals.org.
Condensation and Annulation (Pyrrolo[2,3-b]pyridine Synthesis): Another strategy involves the annulation of a pyridine ring onto a pre-existing, functionalized pyrrole. For example, 4-amino-pyrrolo[2,3-b]pyridine-5-carbonitrile derivatives can be prepared by reacting a 2-amino-1H-pyrrole-3-carbonitrile with 2-arylidenemalononitriles juniperpublishers.com. This reaction proceeds in the presence of a base like piperidine and results in the formation of a new, fused pyridine ring, yielding the pyrrolo[2,3-b]pyridine core structure juniperpublishers.com. This method is valuable for generating libraries of diverse pyrrolopyridine derivatives juniperpublishers.com.
Table 3: Summary of Ring Fusion Strategies
| Strategy | Precursor Type | Key Reagents/Conditions | Resulting System |
| Acid-Promoted Intramolecular Cyclization | 2-Pyrrolecarboxylic acid amidoacetals | Acid catalyst | Pyrrolo[2,3-c]pyridin-7-one enamine.net |
| Free-Radical Intramolecular Cyclization | o-Halophenyl-substituted pyrrolylpyridinium salts | (TMS)₃SiH / AIBN | Fused polyheterocycles (e.g., Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline) beilstein-journals.orgnih.gov |
| Condensation / Annulation | 2-Amino-1H-pyrrole-3-carbonitrile + Arylidenemalononitrile | Piperidine / Ethanol | Pyrrolo[2,3-b]pyridine juniperpublishers.com |
Advanced Spectroscopic and Structural Elucidation of 2 1h Pyrrol 2 Yl Pyridine and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation
NMR spectroscopy is a cornerstone for the structural elucidation of 2-(1H-pyrrol-2-yl)pyridine, offering unambiguous confirmation of its covalent framework and revealing subtle details about its conformational preferences and non-covalent interactions.
The ¹H and ¹³C NMR spectra of this compound are characterized by chemical shifts that reflect the distinct electronic environments of the pyridine (B92270) and pyrrole (B145914) rings. The strong π,π-conjugation between the two rings significantly influences the distribution of electron density.
In the ¹H NMR spectrum, the pyrrole N-H proton typically appears as a broad singlet at a downfield chemical shift, indicative of its acidic nature and involvement in hydrogen bonding. The protons on both the pyridine and pyrrole rings resonate in the aromatic region, with their specific shifts determined by their position relative to the nitrogen atoms and the point of interconnection.
The ¹³C NMR spectrum provides complementary information. The carbon atoms directly bonded to the electronegative nitrogen atoms (C2 in pyridine and C2/C5 in pyrrole) are generally deshielded and appear at lower field. For comparison, the carbon atoms in a pyridine ring typically show chemical shifts with C2 at ~150 ppm, C3 at ~124 ppm, and C4 at ~136 ppm, an assignment consistent with the local electronic environment of each carbon atom testbook.com. The conjugation between the two rings in this compound causes shifts from these reference values, providing insight into the electronic communication between the heterocyclic systems researchgate.net.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: Exact chemical shifts are dependent on the solvent and concentration.
| Nucleus | Position | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Pyrrole N-H | 9.0 - 12.0 | Broad singlet, position is highly sensitive to concentration and solvent. |
| Pyridine H-6 | ~8.5 | Doublet, most deshielded pyridine proton due to proximity to nitrogen. | |
| Pyridine H-3, H-4, H-5 | 7.0 - 8.0 | Complex multiplets. | |
| Pyrrole H-3, H-4, H-5 | 6.0 - 7.0 | Distinct multiplets, influenced by the adjacent pyridine ring. | |
| ¹³C | Pyridine C-2 | ~150 | Quaternary carbon, significantly deshielded. |
| Pyridine C-6 | ~149 | Deshielded due to proximity to nitrogen. | |
| Pyrrole C-2 | ~130 | Quaternary carbon, deshielded. | |
| Other Aromatic C | 108 - 140 | Includes remaining carbons from both pyridine and pyrrole rings. |
Concentration-dependent NMR studies are instrumental in probing the intermolecular interactions of this compound in solution. Changes in chemical shifts upon varying the solute concentration can reveal the formation of aggregates through processes like hydrogen bonding and π-π stacking uncw.edu. For this molecule, the pyrrole N-H group can act as a hydrogen bond donor, while the pyridine nitrogen serves as an acceptor.
As concentration increases, a downfield shift in the N-H proton resonance is typically observed. This is a classic indicator of increased hydrogen bonding, as the proton becomes more deshielded when it participates in such an interaction. This phenomenon has been observed in related systems where increased concentration leads to peak broadening and shifting nih.gov. These interactions can lead to the formation of self-associated structures, such as the doubly hydrogen-bonded dimers observed in the crystalline state of this compound researchgate.net. The aromatic protons may also exhibit shifts, though usually to a lesser extent, which can be attributed to the anisotropic effects of π-π stacking between the heterocyclic rings of adjacent molecules nih.gov.
Vibrational Spectroscopy for Characteristic Functional Group Identification
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a detailed fingerprint of the molecule by probing its characteristic bond vibrations.
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its specific functional groups and structural motifs. The most prominent feature is the N-H stretching vibration of the pyrrole ring, which typically appears as a sharp band in the region of 3400-3200 cm⁻¹ researchgate.net. The precise position of this band is sensitive to hydrogen bonding; in the solid state or concentrated solutions, this band may broaden and shift to a lower frequency, indicating intermolecular N-H···N interactions researchgate.net.
Other key regions in the spectrum include:
Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹.
C=C and C=N Ring Stretching: A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine and pyrrole aromatic rings.
C-H In-plane and Out-of-plane Bending: Vibrations in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively, which are useful for confirming the substitution pattern of the rings.
Table 2: Key FT-IR Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3400 - 3200 | N-H Stretch | Pyrrole Ring |
| 3100 - 3000 | Aromatic C-H Stretch | Pyridine & Pyrrole Rings |
| 1610 - 1550 | C=N Ring Stretch | Pyridine Ring |
| 1580 - 1400 | C=C Ring Stretch | Pyridine & Pyrrole Rings |
| 900 - 650 | Aromatic C-H Out-of-plane Bend | Pyridine & Pyrrole Rings |
The technique is sensitive to the conformational state of the molecule, such as the relative orientation of the pyrrole and pyridine rings (syn vs. anti conformers). The N-H···N hydrogen bond is a key interaction that can stabilize specific conformations, and its vibrational signature can be observed in the Raman spectrum researchgate.net. The analysis of Raman spectra, often aided by theoretical calculations, can distinguish between different polymorphic forms and provide a detailed picture of the intermolecular organization in the crystalline phase mdpi.com.
Electronic Absorption and Emission Spectroscopy
UV-Visible absorption spectroscopy reveals information about the electronic transitions within the conjugated π-system of this compound. The spectrum is expected to show intense absorption bands in the UV region, corresponding to π-π* transitions. The conjugation between the electron-rich pyrrole ring and the electron-deficient pyridine ring results in a complex set of electronic states. The absorption profile of such conjugated systems typically consists of prominent bands that can be attributed to transitions within the extended π-system researchgate.net. These transitions are often sensitive to the solvent environment (solvatochromism), reflecting changes in the polarity of the ground and excited states. The molecule's ability to form intramolecular hydrogen bonds between the pyrrole N-H and the pyridine nitrogen can also influence the electronic absorption spectrum by planarizing the structure and enhancing conjugation.
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The electronic absorption properties of this compound and its derivatives are governed by π-π* transitions within the aromatic pyridine and pyrrole rings. Spectroscopic studies on a homologous series of 2-(2'-pyridyl)pyrroles show that their absorption and fluorescence properties are key to understanding their ground and excited state behavior researchgate.netrsc.org. While specific absorption maxima for the parent compound are not detailed in foundational studies, research on related, more complex derivatives provides insight. For instance, 6-(pyrrol-2-yl)-substituted bipyridines, which feature an extended conjugated system, exhibit intramolecular charge transfer (ICT) activity, leading to large Stokes shifts rsc.org. The absorption characteristics are also sensitive to the molecular environment; studies on complexes with alcohols indicate that hydrogen bonding can stabilize the ground state, leading to a blue shift in the absorption spectrum researchgate.net. Theoretical calculations attribute this stabilization to a strong n-sigma-type charge transfer interaction within the hydrogen bond researchgate.net.
Photoluminescence and Emission Properties, including Quantum Efficiencies and Lifetimes
The photoluminescence of this compound derivatives is a subject of significant research, particularly in the context of creating functional materials. The emission properties are closely linked to the molecular structure, substitution, and intermolecular interactions. Studies on push-pull fluorophores incorporating 6-(pyrrol-2-yl)-substituted bipyridines have reported photoluminescence quantum yields (PLQY) as high as 0.28 rsc.org. These systems can also exhibit aggregation-induced emission (AIE) activity, a phenomenon confirmed through time-resolved fluorescence lifetime measurements rsc.org.
When this compound acts as a ligand in metal complexes, the resulting photophysical properties can be striking. For example, a zirconium(IV) complex featuring two pyrrolide-based tetradentate Schiff base ligands demonstrates highly efficient and exceptionally long-lived photoluminescence, with a quantum yield (Φ) of 0.45 and a lifetime (τ) of 350 μs acs.org. This performance is attributed to thermally activated delayed fluorescence (TADF) originating from excited states with significant ligand-to-metal charge transfer (LMCT) character acs.org. While these results highlight the potential of the pyridyl-pyrrole framework, they are characteristic of the complex rather than the free ligand. Investigations into hydrogen-bonded complexes between 2-(2'-pyridyl)pyrroles and alcohols have found no evidence for excited-state proton transfer researchgate.netrsc.org.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides definitive confirmation of the molecular weight of this compound and offers insight into its structural stability and fragmentation pathways. The compound has a molecular formula of C₉H₈N₂ and a calculated molecular weight of approximately 144.17 g/mol nih.govcd-bioparticles.net.
Upon ionization in a mass spectrometer, the molecular ion (M⁺) is formed. The fragmentation of this ion is influenced by the stability of the resulting fragments. Studies on 2-substituted pyrrole derivatives indicate that the fragmentation pathways are significantly influenced by the nature of the substituent at the 2-position rsc.org. For derivatives with aromatic groups, such as the pyridine ring in this compound, characteristic fragmentation patterns include the loss of stable neutral molecules or moieties from the parent ion rsc.org. The energetic instability of the initial molecular ion leads it to break into smaller pieces, with the most common fragments appearing as the most intense peaks (base peaks) in the mass spectrum. Only the charged fragments are detected, while uncharged free radicals are not registered rsc.org. The fragmentation of this compound is expected to involve cleavages that produce stable carbocations, potentially involving the pyridine or pyrrole ring systems.
Table 1: Molecular Weight of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₂ |
| Molecular Weight | 144.17 g/mol |
X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures
Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformations
Single-crystal X-ray diffraction is a powerful technique that provides precise information on molecular geometry, including bond lengths, bond angles, and conformational details uni-regensburg.de. A crystal structure for this compound is available in the Cambridge Crystallographic Data Centre (CCDC), bearing the deposition number 214174, confirming its definitive solid-state characterization nih.gov.
While the specific bond lengths and angles for the parent compound require access to this specific file, detailed structural data from the closely related compound 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine provides valuable representative information. In this derivative, the molecule is nearly planar, with a small dihedral angle of 6.20 (2)° between the pyridine and the fused azaindole ring system nih.gov. This suggests that in the simpler this compound, a similar near-coplanar arrangement of the two rings is likely, though some twisting is expected. The crystal data for this related compound, determined at 200 K, are presented in Table 2.
Table 2: Representative Crystal Data for a 2-(Pyridyl)pyrrole Derivative (C₁₂H₉N₃)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1416 (10) |
| b (Å) | 13.7428 (14) |
| c (Å) | 6.7395 (7) |
| β (°) | 94.331 (2) |
| Volume (ų) | 936.63 (16) |
| Z | 4 |
Data from a study on 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine, a closely related structure nih.gov.
Analysis of Supramolecular Assembly and Hydrogen Bonding Networks in Crystalline Forms
The crystal packing of this compound and its derivatives is significantly influenced by non-covalent interactions, particularly hydrogen bonding. The pyrrole N-H group is a classic hydrogen bond donor, while the pyridine nitrogen atom is an effective acceptor.
In the crystal structure of the related compound 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine, molecules are linked by pairs of N—H⋯N hydrogen bonds to form centrosymmetric dimers nih.gov. This dimerization is a common and stabilizing motif in the crystal engineering of such compounds. The specific geometry of this hydrogen bond involves a D···A distance of 2.944 (2) Å and an angle of 162° nih.gov. Similar hydrogen-bonding patterns are observed in other carbonyl-substituted pyrrole derivatives, which can form dimers and chain motifs through N-H···O interactions uni-regensburg.de. The planarity of the pyrrole ring and adjacent groups often favors the formation of these predictable supramolecular synthons uni-regensburg.de. In addition to classic hydrogen bonds, π-π stacking interactions between the aromatic rings can further direct the molecular packing in the solid state.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 6-(pyrrol-2-yl)-substituted bipyridines |
| 2-(2'-pyridyl)pyrroles |
| 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine |
Electronic Structure and Reactivity Investigations of 2 1h Pyrrol 2 Yl Pyridine Systems
Electrochemical Behavior and Redox Profiles
The electrochemical characteristics of 2-(1H-pyrrol-2-yl)pyridine and its derivatives are crucial for understanding their potential use in electronic devices and as redox-active ligands in metal complexes.
While specific cyclic voltammetry data for the parent compound this compound is not extensively detailed in the surveyed literature, the general electrochemical behavior of its constituent parts, pyrrole (B145914) and pyridine (B92270), provides a basis for understanding its redox properties. Pyrrole is known to undergo oxidation to form conductive polymers, a process that typically begins at potentials higher than 0.9 V. researchgate.net The electrochemical polymerization of pyrrole often shows a two-step nucleation process on carbon electrodes. rsc.org
For related pyridine-containing compounds, such as pyridine diketopyrrolopyrrole-functionalized graphene oxide, cyclic voltammetry has been used to assess electrocatalytic activity. rsc.org In studies of more complex systems like bis(pyrrolyl)pyridine chromium and molybdenum complexes, cyclic voltammetry has revealed multiple reversible redox processes associated with the ligand framework. nih.gov For instance, the electropolymerization of pyrrole on a glassy carbon electrode can be initiated at potentials above 0.9 V. researchgate.net
The this compound scaffold can act as a redox-active ligand, participating in the electronic transitions of metal complexes. Studies on analogous systems provide insight into the nature of these metal-ligand redox couples. For example, the redox properties of chromium and molybdenum complexes with the related pincer ligand 2,6-bis(5-methyl-3-phenyl-1H-pyrrol-2-yl)pyridine (MePDP²⁻) have been thoroughly investigated. nih.gov
Cyclic voltammetry of these complexes shows multiple reversible redox events. nih.gov For the molybdenum complex series [Mo(MePDP)₂]z, a metal-centered oxidation from Mo(III) to Mo(IV) is observed. In contrast, the reduction processes are ligand-centered, forming MePDP•³⁻ radicals where the unpaired electron is primarily located on the central pyridine ring of the ligand. nih.gov The one- and two-electron reduced species, [M(MePDP)₂]²⁻ and [M(MePDP)₂]³⁻ (M = Cr, Mo), are best described as containing +III metal ions that are antiferromagnetically coupled to one or two ligand radicals, respectively. nih.gov
Similarly, ruthenium complexes with the 2-pyridin-2-yl-1H-benzimidazole ligand, a structurally related compound, exhibit a Ru(II)/Ru(III) redox pair, with the potential influenced by the ligand environment. nih.gov For Fe(II) and Ru(II) complexes with other nitrogen-containing ligands, metal-based oxidations are typically observed at positive potentials. nih.govrsc.org
| Complex | Redox Couple | Potential (E₁/₂) vs Fc⁺/Fc | Assignment |
|---|---|---|---|
| [Mo(MePDP)₂]¹⁻ | [Mo(MePDP)₂]⁰/[Mo(MePDP)₂]¹⁻ | -0.19 V | Mo(IV)/Mo(III) |
| [Mo(MePDP)₂]¹⁻/[Mo(MePDP)₂]²⁻ | -2.04 V | Ligand-based | |
| [Mo(MePDP)₂]²⁻/[Mo(MePDP)₂]³⁻ | -2.41 V | Ligand-based |
Photoreactivity and Excited-State Dynamics
The photophysical properties of this compound are governed by the electronic transitions between the pyrrole and pyridine rings, leading to interesting phenomena such as proton transfer and delayed fluorescence.
While the term Electron-Driven Proton Transfer (EDPT) is not explicitly used in the context of this compound in the available literature, the closely related process of Excited-State Intramolecular Proton Transfer (ESIPT) has been studied in detail for this molecule, often referred to as 2-(2'-pyridyl)pyrrole (2PP).
Upon photoexcitation to the first excited singlet state (S₁), there is a significant transfer of electronic charge from the pyrrole ring to the pyridine ring. However, in the gas phase, the subsequent transfer of the proton from the pyrrole nitrogen to the pyridine nitrogen is a relatively slow process, occurring on the nanosecond timescale. This inhibition of rapid proton transfer is attributed to an unfavorably oriented dipole in the excited state under solvent-free conditions. The ESIPT reaction rate can be significantly enhanced by more than an order of magnitude with the simultaneous excitation of a 144 cm⁻¹ in-plane vibrational mode.
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that enhances the efficiency of light emission in organic molecules by harvesting triplet excitons. This process relies on a small energy gap (ΔEST) between the lowest singlet (S₁) and triplet (T₁) excited states, which allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state through thermal energy.
Molecules designed for TADF often incorporate electron-donating and electron-accepting moieties with a significant spatial separation of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov The pyridine ring can act as an effective electron acceptor in TADF emitters. rsc.orgchinesechemsoc.org In pyridine-carbonitrile-carbazole based TADF materials, the HOMO is typically located on the carbazole (B46965) (donor) unit, while the LUMO is on the pyridine-carbonitrile (acceptor) part, leading to a small ΔEST and efficient TADF. nih.gov Molecular design strategies that introduce a pyridine secondary acceptor have been shown to be effective in managing the delayed fluorescence lifetime and improving the quantum efficiency of TADF emitters. rsc.org While specific TADF characterization for this compound is not available, its donor-acceptor structure suggests potential for this phenomenon, likely influenced by conformational changes and the surrounding environment.
The photophysical properties of the this compound core can be tuned by introducing various substituents. A study on a series of 5-aryl-6-(pyrrol-2-yl) substituted 2,2'-bipyridines demonstrated that these molecules act as push-pull fluorophores. rsc.org
These compounds exhibit Intramolecular Charge Transfer (ICT) activity, characterized by large Stokes shifts (up to 197 nm) and photoluminescence quantum yields (PLQY) up to 0.28. The nature of the substituent on the pyridine ring influences the degree of charge transfer. For example, introducing electron-withdrawing or electron-donating groups can modulate the emission wavelength and quantum efficiency. One of the synthesized probes, due to dual emission in polar solvents, was shown to be sensitive to local pH changes and exhibited aggregation-induced emission (AIE) activity. rsc.org
| Compound (Aryl group) | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
|---|---|---|---|---|
| Phenyl | 395 | 548 | 153 | 0.14 |
| 4-Methoxyphenyl | 400 | 550 | 150 | 0.28 |
| 4-(Trifluoromethyl)phenyl | 393 | 558 | 165 | 0.03 |
| Thiophen-2-yl | 413 | 580 | 167 | 0.08 |
Coordination Behavior and Ligand Properties in Metal Complexation
The primary mode of coordination for this compound is as a bidentate ligand, where both the pyridine and pyrrole nitrogen atoms bind to a single metal center, forming a stable five-membered chelate ring. This bidentate chelation has been observed in complexes with various transition metals, including ruthenium(II). In these complexes, the ligand coordinates to the metal center through the lone pair of electrons on the pyridine nitrogen and the deprotonated pyrrole nitrogen, acting as an N,N'-donor.
Derivatives of this compound can be designed to act as tridentate pincer ligands. For instance, 2,6-bis(1H-pyrrol-2-yl)pyridine and its substituted analogues can coordinate to a metal center in a meridional fashion through the two pyrrole nitrogen atoms and the central pyridine nitrogen. This pincer-type coordination imparts significant thermal stability and rigidity to the resulting metal complexes. The geometry enforced by the pincer ligand can lead to unique reactivity and catalytic activity. For example, uranyl complexes with bulky aryl-substituted pyridine dipyrrolide pincer ligands have been synthesized and characterized, revealing a distorted octahedral geometry. nih.gov
The table below summarizes the coordination modes observed for this compound and its derivatives.
| Ligand System | Chelation Mode | Description | Metal Examples |
| This compound | Bidentate | The ligand coordinates through the pyridine and deprotonated pyrrole nitrogen atoms to form a five-membered chelate ring. | Ru(II) |
| 2,6-bis(1H-pyrrol-2-yl)pyridine | Tridentate Pincer | The ligand coordinates meridionally through two pyrrole nitrogens and the central pyridine nitrogen. | U(VI) |
The coordination of this compound to a metal ion leads to significant perturbations of the metal d-orbital energies, a phenomenon described by ligand field theory. The magnitude of this splitting, denoted as 10Dq or Δo for octahedral complexes, is a measure of the ligand field strength. The position of a ligand in the spectrochemical series is determined by its ability to cause d-orbital splitting.
While specific quantitative data for the ligand field strength of this compound is not extensively documented, its position in the spectrochemical series can be inferred by analogy to similar N-donor heterocyclic ligands like pyridine and 2,2'-bipyridine (B1663995). Pyridine is considered a moderately strong field ligand. Given that this compound also coordinates through a pyridine nitrogen, it is expected to exert a comparable, if not slightly different, ligand field.
The electronic absorption spectra of metal complexes provide valuable information about the ligand field strength. Metal-to-ligand charge transfer (MLCT) bands are characteristic features in the UV-Vis spectra of complexes with π-accepting ligands. For instance, ruthenium(II) complexes with pyridine-containing ligands often exhibit intense MLCT bands in the visible region. rsc.org In ruthenium(II) complexes of 2,6-(diphenylazo)pyridine, an intense MLCT absorption band corresponding to a t2g → π*(diazpy) transition is observed. rsc.org The electronic spectra of iron(II) complexes with ligands such as 2,2'-bipyridine and 1,10-phenanthroline (B135089) have also been extensively studied. semanticscholar.org
The electronic properties of the ligand, and consequently the ligand field strength, can be tuned by introducing substituents on either the pyridine or the pyrrole ring. Electron-donating groups will generally decrease the ligand field strength, while electron-withdrawing groups will increase it.
π-back-donation is a crucial component of the metal-ligand bond in complexes containing ligands with accessible π* orbitals. In this synergistic process, the metal donates electron density from its d-orbitals into the empty π* orbitals of the ligand, while the ligand donates electron density to the metal's empty d-orbitals via a σ-bond. This interaction strengthens the metal-ligand bond and influences the electronic properties and reactivity of the complex.
For this compound, the pyridine ring, being a π-deficient heterocycle, possesses low-lying π* orbitals that can participate in π-back-donation. The extent of π-back-donation depends on the energy match between the metal d-orbitals and the ligand's π* orbitals.
Infrared (IR) spectroscopy of co-ligands, such as carbon monoxide (CO), is a powerful tool for probing the extent of π-back-donation. In a metal complex containing both this compound and CO, the C-O stretching frequency (ν(CO)) would be sensitive to the electron density on the metal center. Increased π-back-donation from the metal to the this compound ligand would lead to a decrease in electron density available for back-donation to the CO ligand, resulting in an increase in the ν(CO) stretching frequency. Conversely, weaker π-acceptance by the pyridyl-pyrrole ligand would result in a lower ν(CO). For example, in ruthenium(II) carbonyl complexes with N-(2-pyridyl)methyliden-(alpha/beta)-aminonaphthalene, the ν(CO) provides insight into the electronic environment of the metal. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are also employed to investigate the electronic structure and bonding in these complexes. DFT calculations can provide a quantitative measure of the orbital contributions to the metal-ligand bond, offering insights into the relative importance of σ-donation and π-back-donation. researchgate.net
Computational and Theoretical Chemical Studies of 2 1h Pyrrol 2 Yl Pyridine
Density Functional Theory (DFT) Calculations
DFT has become a important tool for investigating the electronic structure and properties of molecules. For 2-(1H-pyrrol-2-yl)pyridine, DFT calculations offer a detailed understanding of its conformational preferences, orbital energies, and charge distribution.
Geometry Optimization and Conformational Analysis of Ground States
The ground-state geometry of this compound is characterized by the relative orientation of its two constituent aromatic rings: a pyridine (B92270) ring and a pyrrole (B145914) ring. Theoretical calculations indicate the existence of two primary conformers, a syn and an anti form, which are determined by the dihedral angle between the rings.
Computational studies on related 2-substituted pyrroles suggest that the potential energy surface is often quite flat, allowing for a high degree of conformational flexibility. For analogous compounds like 2-(2-furyl)pyrrole and 2-(2-thienyl)pyrrole, theoretical calculations have shown that fully planar cis (syn) and trans (anti) conformations are the most probable, with the cis form being energetically more favorable due to stabilizing interactions. In the gas phase, analysis of 2-(2'-pyridyl)pyrrole has identified the syn conformer as the predominant form. This conformer is stabilized by an intramolecular hydrogen bond between the pyrrole N-H group and the nitrogen atom of the pyridine ring. However, achieving a completely barrierless excited-state process may require out-of-plane torsion of the rings researchgate.net.
| Parameter | Description | Finding |
| Conformational Isomers | Rotational isomers around the C-C bond connecting the pyrrole and pyridine rings. | The molecule primarily exists in syn and anti conformations. |
| Most Stable Conformer | The lowest energy conformation in the ground state. | The syn conformer is generally found to be more stable, facilitated by an intramolecular hydrogen bond. |
| Planarity | The dihedral angle between the planes of the pyrrole and pyridine rings. | While planar conformations are favored, slight out-of-plane torsion is crucial for accessing certain excited-state decay pathways researchgate.net. |
Frontier Molecular Orbital (FMO) Analysis and Electronic Configuration
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.
For π-conjugated systems like this compound, the HOMO is typically a π-orbital with electron-donating characteristics, while the LUMO is a π*-orbital that acts as an electron acceptor. The HOMO is primarily localized on the electron-rich pyrrole ring, whereas the LUMO is more distributed over the electron-deficient pyridine ring. This spatial distribution indicates that electronic transitions from the HOMO to the LUMO will involve a significant degree of intramolecular charge transfer (ICT). A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive scirp.org.
| Orbital | Description | Localization in this compound |
| HOMO | Highest Occupied Molecular Orbital; acts as an electron donor. | Predominantly located on the electron-rich pyrrole moiety. |
| LUMO | Lowest Unoccupied Molecular Orbital; acts as an electron acceptor. | Primarily distributed over the electron-deficient pyridine ring. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and the energy of the lowest electronic excitation. | A relatively small gap is expected, characteristic of conjugated aromatic systems, facilitating charge transfer upon excitation scirp.org. |
Evaluation of Charge Transfer Contributions and Electronic Properties
Upon electronic excitation, this compound exhibits a significant intramolecular charge transfer (ICT) from the pyrrole ring to the pyridine ring. This phenomenon is a key aspect of its photophysical behavior. Computational methods, such as Natural Bond Orbital (NBO) analysis, are used to quantify this charge redistribution.
NBO analysis provides a picture of localized bonds and lone pairs, allowing for the investigation of charge delocalization and donor-acceptor interactions. For this compound, such analysis would confirm the pyrrole moiety as the primary electron donor and the pyridine moiety as the electron acceptor. The electronic transition from the ground state (S₀) to the first excited singlet state (S₁) can be characterized as a π → π* transition with substantial ICT character researchgate.net. This charge transfer is a driving force for photochemical processes, including excited-state intramolecular proton transfer (ESIPT) researchgate.net.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis
TD-DFT is a powerful computational method for investigating the properties of molecules in their electronically excited states. It is widely used to predict spectroscopic properties and to understand the mechanisms of photochemical reactions.
Prediction of Electronic Absorption and Emission Spectra
TD-DFT calculations allow for the prediction of the electronic absorption and emission spectra of this compound by calculating vertical excitation energies and the corresponding oscillator strengths (f). The oscillator strength is a dimensionless quantity that indicates the probability of a particular electronic transition.
Calculations for related pyridine-thiophene oligomers show that TD-DFT can effectively reproduce experimental absorption spectra. For this compound, the lowest energy absorption band in the UV-visible spectrum corresponds to the HOMO → LUMO transition. This transition is expected to have a significant oscillator strength and is associated with the π → π* ICT character discussed previously. Spectroscopic investigations of 2-(2'-pyridyl)pyrroles in solution show absorption and fluorescence properties that are sensitive to intermolecular interactions, such as hydrogen bonding with solvent molecules researchgate.netrsc.org. Computational studies suggest that the excited state involves a highly polar charge transfer character which drives subsequent photochemical processes researchgate.net.
| Transition | Energy / Wavelength | Oscillator Strength (f) | Character |
| S₀ → S₁ (Absorption) | Corresponds to the lowest energy absorption band. | Expected to be significant. | π → π* with strong Intramolecular Charge Transfer (ICT) character. |
| S₁ → S₀ (Emission) | Typically red-shifted compared to absorption (Stokes shift). | Dependent on the excited-state lifetime and non-radiative decay pathways. | Fluorescence from the relaxed S₁ state. |
Characterization of Singlet and Triplet Excited States
Understanding the nature and energy of the lowest singlet (S₁) and triplet (T₁) excited states is crucial for describing the photophysical behavior of this compound. TD-DFT can provide valuable information about the energies and geometries of these states.
The S₁ state, as mentioned, is characterized by a significant charge transfer from the pyrrole to the pyridine ring. Computational studies on the photophysics of 2-(2'-pyridyl)pyrrole indicate that this charge transfer state is a key driver for proton transfer, leading to a conical intersection with the ground state (S₀) surface researchgate.net. This intersection provides an ultrafast channel for non-radiative decay, which can quench fluorescence. The efficiency of this process is dependent on molecular geometry, with out-of-plane torsion being necessary to achieve a barrierless pathway to the conical intersection researchgate.net.
The triplet states are also important, as they can be populated from the singlet excited state through intersystem crossing (ISC). The energy gap between the S₁ and T₁ states is a critical factor in determining the efficiency of ISC. For many organic molecules, if the triplet yield is high, it can lead to phenomena like phosphorescence or participation in photochemical reactions involving triplet species.
| Excited State | Energy Level | Character and Role |
| S₁ (First Singlet) | Lowest singlet excited state. | Possesses strong ICT character; can decay via fluorescence or non-radiatively through conical intersections. Key intermediate in ESIPT researchgate.net. |
| T₁ (First Triplet) | Lowest triplet excited state. | Can be populated via intersystem crossing from S₁. Its energy relative to S₁ influences the photophysical pathways available to the molecule. |
Ab Initio Electronic-Structure Calculations for Photophysical Processes
Ab initio electronic-structure calculations are fundamental to understanding the photophysical processes of this compound. These computational methods, which are based on first principles of quantum mechanics without empirical parameters, provide valuable insights into the excited state dynamics, including processes like absorption, fluorescence, and intramolecular proton transfer.
A significant area of study for this compound involves the phenomenon of Excited State Intramolecular Proton Transfer (ESIPT). Theoretical investigations have been conducted to elucidate the mechanism, timescale, and efficiency of this process. Non-adiabatic dynamics simulations, a key ab initio approach, have been employed to model the ESIPT reaction in this molecule rsc.org. These simulations can fully characterize the photochemical process, including the reaction time, the total yield of the proton transfer, and the role of conical intersections in the relaxation pathway rsc.org.
Such calculations have revealed that the ESIPT in this compound is driven by two complementary mechanisms. The first involves an initial geometrical relaxation of the molecule in the excited state, which leads to a rapid and significant proton transfer. The second mechanism is characterized by a lingering coherent oscillatory motion in the reactant's excited state well, which results in periodic-like increases in the rate of proton transfer rsc.org.
Furthermore, these theoretical studies can assess the significant fluorescence quenching of the photoproduct that occurs through non-radiative relaxation pathways rsc.org. The insights gained from ab initio calculations are crucial for interpreting experimental spectroscopic data and for the rational design of novel fluorophores and molecular probes based on the this compound scaffold.
Theoretical Assessment of Aromaticity in Pyrrole-Pyridine Systems
The aromaticity of the pyrrole and pyridine rings in this compound is a key determinant of its structure, stability, and reactivity. Theoretical methods provide quantitative measures of aromaticity, offering deeper insights than simple electron counting rules.
Harmonic Oscillator Model of Aromaticity (HOMA) Indices
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that quantifies aromaticity based on the degree of bond length equalization within a ring. A HOMA value of 1 indicates a fully aromatic system like benzene, while a value of 0 corresponds to a non-aromatic system. Negative values are indicative of anti-aromaticity.
In the combined this compound system, the HOMA indices of each ring would be influenced by the electronic interaction between them. The electron-withdrawing nature of the pyridine ring and the electron-donating nature of the pyrrole ring could lead to a perturbation of the bond lengths in both rings compared to their isolated counterparts. This, in turn, would be reflected in their calculated HOMA values.
Table 1: Illustrative HOMA Indices for Parent Heterocycles
| Ring System | HOMA Index |
| Pyridine | ~0.97 |
| Pyrrole | ~0.95 |
Note: These are typical values and can vary depending on the computational method and basis set used.
Nucleus Independent Chemical Shift (NICS) Analysis
Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at a specific point, usually the center of a ring (NICS(0)) or at a point 1 Å above the ring center (NICS(1)). Aromatic systems exhibit negative NICS values, indicating a diatropic ring current, while anti-aromatic systems have positive values due to a paratropic ring current.
Similar to the HOMA index, specific NICS values for the individual rings of this compound are not explicitly reported in the provided search results. However, based on the known aromaticity of pyridine and pyrrole, both rings are expected to exhibit negative NICS values.
For pyridine, the NICS values are significantly negative, confirming its aromatic character. For pyrrole, the NICS values are also negative, supporting its classification as an aromatic heterocycle. The magnitude of the NICS values can be influenced by the choice of the calculation point and the specific computational methodology. In the this compound molecule, the inter-ring electronic effects would likely modulate the NICS values of each ring relative to the parent heterocycles.
Table 2: Illustrative NICS(1) Values for Parent Heterocycles
| Ring System | NICS(1) (ppm) |
| Pyridine | ~ -11.5 |
| Pyrrole | ~ -13.0 |
Note: These are representative values and are sensitive to the computational level of theory.
Non-Adiabatic Dynamics Simulations for Reaction Mechanisms and Proton Transfer
Non-adiabatic dynamics simulations are a powerful computational tool for studying photochemical reactions where the Born-Oppenheimer approximation breaks down. These simulations are particularly well-suited for investigating processes like ESIPT in this compound, where multiple electronic states are closely coupled.
The simulations have revealed that the proton transfer in this molecule is driven by a combination of factors. An initial, rapid proton transfer is triggered by the geometric relaxation of the molecule upon photoexcitation. This is followed by coherent oscillatory motions within the reactant's excited state potential well, which leads to periodic enhancements in the rate of proton transfer rsc.org. These detailed mechanistic insights are often difficult to obtain solely from experimental measurements.
Conceptual DFT for Global Reactivity Descriptors
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule using a set of global reactivity descriptors. These descriptors are derived from the fundamental principles of DFT and offer insights into the molecule's stability and its propensity to react with other chemical species.
Key global reactivity descriptors include:
Chemical Potential (μ): Related to the molecule's tendency to donate or accept electrons.
Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Electrophilicity (ω): An index that quantifies the ability of a molecule to accept electrons.
While specific conceptual DFT studies on this compound are not detailed in the provided search results, the reactivity of this molecule can be understood by considering the electronic nature of its constituent rings. The pyridine ring is known to be electron-deficient, while the pyrrole ring is electron-rich. This electronic push-pull character will significantly influence the global reactivity descriptors.
Table 3: Illustrative Conceptual DFT Global Reactivity Descriptors (in eV)
| Descriptor | Pyridine (Illustrative) | Pyrrole (Illustrative) | This compound (Expected Trend) |
| Chemical Potential (μ) | More Negative | Less Negative | Intermediate |
| Hardness (η) | Higher | Lower | Intermediate |
| Electrophilicity (ω) | Higher | Lower | Higher than Pyrrole |
Note: The values for pyridine and pyrrole are for illustrative purposes. The expected trend for this compound is a qualitative prediction based on the electronic properties of the constituent rings.
Advanced Research Applications of 2 1h Pyrrol 2 Yl Pyridine and Its Analogues
Coordination Chemistry and Metal Complex Applications
The ability of 2-(1H-pyrrol-2-yl)pyridine to act as a bidentate N,N'-donor ligand has been extensively utilized in the development of novel metal complexes with diverse applications. The ligand's modular nature allows for synthetic modifications to tailor its steric and electronic properties, thereby influencing the geometry, stability, and reactivity of the coordinated metal center.
Catalysis in Organic Transformations
Complexes of this compound and its analogues have emerged as promising catalysts for a variety of organic transformations, demonstrating the significant role of the ligand framework in dictating catalytic activity and selectivity.
Transition metal complexes featuring this compound and its derivatives have been successfully employed as catalysts in several key organic reactions. For instance, copper(II) complexes of ligands incorporating a pyridine (B92270) moiety have been investigated for their catalytic activity. The introduction of a pyridine group into the skeleton of a polyazamacrocyclic ligand has been shown to affect both the thermodynamic properties and the coordination kinetics of the resulting metal complexes, which is crucial for their catalytic performance. unimi.it Iron(II) complexes of 12-membered pyridine-containing macrocyclic ligands have proven effective in promoting the direct Suzuki-Miyaura reaction between N-heterocyclic compounds and arylboronic acids. unimi.it
In the realm of asymmetric catalysis, pyridyl pyrrolide chelated boron substrates have been utilized in the synthesis of chiral spirocyclic tetra-coordinated boron compounds, achieving excellent yields and moderate to good selectivities. researchgate.net This highlights the potential of these ligands in controlling the stereochemical outcome of reactions. Furthermore, ruthenium and osmium complexes with pyridyl-thiourea ligands, which can be considered analogues, have been tested as catalysts in the hydrogenation of various substrates, including the C=C double bond in methyl acrylate, the C=O bond in 2,2,2-trifluoroacetophenone, and the C=N bond in N-benzylideneaniline and quinoline. organic-chemistry.org
| Catalyst Type | Reaction | Substrate Scope | Key Findings |
|---|---|---|---|
| Iron(II) complexes of pyridine-containing macrocycles | Suzuki-Miyaura reaction | N-heterocyclic compounds and arylboronic acids | Effective promotion of the cross-coupling reaction. unimi.it |
| Pyridyl pyrrolide chelated boron compounds | Asymmetric synthesis | Dialkyne and nitrile substrates | Formation of chiral spiro boron compounds in excellent yield and good selectivity. researchgate.net |
| Ruthenium and Osmium pyridyl-thiourea complexes | Hydrogenation | Alkenes, ketones, and imines | Active catalysts for the reduction of various functional groups. organic-chemistry.org |
Understanding the mechanistic pathways of catalytic reactions is crucial for the rational design of more efficient catalysts. While detailed mechanistic studies specifically on this compound complexes are emerging, insights can be drawn from related systems. For instance, in the hydrogenation of nitriles and N-heteroarenes catalyzed by Ru(II)-pincer complexes featuring a hemilabile pyridine unit, a substrate-assisted product release mechanism has been proposed. rsc.org Density functional theory (DFT) studies suggested that the direct dissociation of the metal-bound amine product is energetically unfavorable. Instead, an alternative pathway where a substrate molecule first binds by displacing the hemilabile pyridine, followed by rearrangement and product release, is more plausible. rsc.org This highlights the dynamic role that pyridine-containing ligands can play within a catalytic cycle.
Computational investigations, particularly using DFT, have become a standard tool for elucidating reaction mechanisms in organocatalysis and transition metal catalysis. digitellinc.com Such studies can provide valuable information on the structures of intermediates and transition states, helping to rationalize the observed reactivity and selectivity.
The unique photophysical properties of metal complexes containing this compound and its analogues have led to their exploration in light-driven catalysis. Iridium-based polypyridyl complexes, for example, are well-known for their applications in photoredox catalysis. unimi.it These complexes can absorb visible light and transition to an excited state with potent redox properties, enabling them to catalyze a wide range of organic transformations. The modularity of ligands like this compound allows for the tuning of the photophysical and electrochemical properties of the resulting iridium complexes, making them suitable for specific photocatalytic applications. unimi.it
Ruthenium(II)-based coordination complexes have also been extensively studied as photosensitizers for applications such as photodynamic therapy. nih.govresearchgate.net The ability to modify the ligand architecture, for instance by incorporating biotin (B1667282) for targeted delivery, showcases the versatility of these systems. nih.gov While not directly a catalytic organic transformation, this research underscores the potential of designing this compound-based ruthenium complexes for light-induced processes. The development of such complexes for broader applications in photoredox catalysis is an active area of research.
Ligand Design Principles for Specific Metal Centers (d-block, f-block elements)
The design of ligands is a critical aspect of coordination chemistry, as the ligand framework dictates the properties and reactivity of the metal center. This compound and its analogues offer a versatile platform for designing ligands for both d-block and f-block elements.
For d-block transition metals , the introduction of a pyridine moiety into a macrocyclic ligand can enhance the conformational rigidity of the resulting complex. unimi.it This can lead to the stabilization of metal complexes in high oxidation states, which is beneficial for oxidation catalysis. unimi.it The synthesis of transition metal complexes with reinforced tetraazamacrocycles bearing pyridine pendant arms has been explored to create catalysts with high kinetic stability. nih.gov The electronic properties of these complexes can be fine-tuned by the addition of the pyridyl arm, which influences the ligand field strength and redox potentials of the metal center. nih.gov
For f-block elements , particularly actinides, pyridine dipyrrolide (PDP) ligands, which are analogues of this compound, have been shown to be highly effective. The synthesis and characterization of a series of actinide(IV) complexes with a bulky aryl-substituted PDP ligand, (MesPDPPh)2- (derived from 2,6-bis(5-(2,4,6-trimethylphenyl)-3-phenyl-1H-pyrrol-2-yl)pyridine), have been reported for thorium and uranium. unimi.itnih.gov These studies demonstrated the formation of both mono- and bis-ligated species. unimi.itnih.gov The rigid meridional pincer-like coordination of the PDP ligand enforces a specific geometry on the metal center. Similar complexes have also been prepared with neptunium(IV). rsc.org The coordination chemistry of these PDP ligands with heavy group 4 metals like Zr(IV) and Hf(IV) has served as a basis for exploring their interactions with Th(IV) and U(IV), as these d-block metals are often considered nonradioactive surrogates. nih.gov
| Metal Block | Design Principle | Effect on Complex Properties | Example Application |
|---|---|---|---|
| d-block | Incorporation of pyridine into macrocycles | Increased conformational rigidity, stabilization of high oxidation states | Oxidation catalysis unimi.it |
| d-block | Addition of pyridyl pendant arms to reinforced macrocycles | Enhanced kinetic stability, tunable ligand field strength and redox potentials | Catalysis nih.gov |
| f-block | Use of bulky pyridine dipyrrolide (PDP) ligands | Enforced specific geometry (pincer coordination), stabilization of actinide complexes | Fundamental coordination chemistry of actinides unimi.itnih.gov |
Fundamental Studies in Bioinorganic Chemistry (as probes)
The ability of this compound and its derivatives to form stable and often fluorescent complexes with metal ions makes them attractive candidates for use as probes in bioinorganic chemistry. Conjugated oligopyrroles, including dipyrrins and porphyrins, which share structural motifs with this compound, are known to be effective colorimetric and fluorescent ion probes. rsc.org Their flexible conformations can become rigid upon metal coordination, leading to a "turn-on" fluorescence response. rsc.org This principle can be applied to design probes for specific metal ions in biological systems.
While direct applications of this compound complexes as bioinorganic probes are an emerging area, the development of artificial metalloenzymes offers a related avenue of research. These systems involve incorporating an unnatural metal cofactor into a protein scaffold to model the active sites of complex natural metalloenzymes. The design of ligands that can mimic the coordination environment of metal ions in biological systems is a key aspect of this field. The versatile coordination chemistry of this compound and its analogues makes them suitable candidates for creating such synthetic models. For instance, a related approach involves mimicking the dinuclear type-3 site of copper proteins using a macrocycle with built-in pyrazole (B372694) groups and pendant pyridine groups. unimi.it These complexes were found to be competent catalysts for oxidative coupling reactions, demonstrating their potential as functional mimics of metalloenzymes. unimi.it Furthermore, small-molecule fluorescent probes based on pyridine and pyrrole (B145914) derivatives have been developed for the detection of biologically relevant metal ions. unimi.it
Supramolecular Chemistry and Molecular Recognition
The unique structural arrangement of this compound, featuring a hydrogen bond donor (the pyrrole N-H group) adjacent to a hydrogen bond acceptor (the pyridine nitrogen), makes it a versatile building block in supramolecular chemistry. This field focuses on assemblies of molecules held together by non-covalent interactions, leading to complex, functional architectures.
Hydrogen Bonding Interactions in Controlled Self-Assembly
Hydrogen bonding is a primary directional force utilized to guide the self-assembly of this compound and its analogues into ordered supramolecular structures. The interaction between the pyrrole N-H group and the pyridine nitrogen atom (Npyridine···H-Npyrrole) is a particularly strong and reliable motif for constructing such assemblies. acs.org This interaction, along with other weak forces, allows for the creation of structures ranging from simple dimers to complex polymers and nano-objects. nih.govrsc.org
The process of self-assembly involves molecules spontaneously organizing into stable, well-defined structures. mdpi.com For instance, an inherently nonlinear pyridine dipyrrolate ligand, 2,6-bis(3,4-diethyl-5-carboxy-1H-pyrrol-2yl)pyridine, demonstrates the ability to self-assemble into a supramolecular polymer in the absence of metal ions. nih.gov X-ray crystallographic analysis of this ligand confirmed that the resulting solid-state structures are stabilized by hydrogen bonding interactions that involve solvent molecules. nih.gov
In other systems, minor changes to the chemical structures of pyridine derivatives can significantly affect the intermolecular O–H⋯N hydrogen bonds, leading to the formation of varied co-adsorption structures. rsc.org The integration of the 7-azaindole (B17877) building block, which contains the pyrrole-pyridine motif, into larger conjugated systems reinforces hydrogen bonding and has been used to control molecular organization at the nanoscale. acs.org Researchers have also utilized the complementary hydrogen bonding between pyridine and amide groups to direct the self-assembly of block copolymers in aqueous environments, providing a method for the large-scale preparation of pyridine-containing polymer nanomaterials. rsc.org
Table 1: Examples of Self-Assembled Structures Involving Pyrrole-Pyridine Analogues
| Compound/System | Key Hydrogen Bonding Interaction(s) | Resulting Supramolecular Structure | Reference(s) |
| 2,6-bis(3,4-diethyl-5-carboxy-1H-pyrrol-2yl)pyridine | N-H···O (with solvent) | Supramolecular polymer | nih.gov |
| Benzodi-7-azaindole (BDAI) | Npyridine···H-Npyrrole | 2D self-assembled monolayer | acs.org |
| Polyethylene glycol-block-poly(N-(2-methylpyridine)-acrylamide) | Pyridine···H-N (amide) | Nano-assemblies (e.g., vesicles) | rsc.org |
Host-Guest Chemistry for Molecular Encapsulation
The principles of self-assembly driven by hydrogen bonding can be extended to create sophisticated three-dimensional structures capable of encapsulating other molecules, a field known as host-guest chemistry. mdpi.com The pre-organized cavities and defined shapes of supramolecular cages derived from this compound analogues make them suitable hosts for specific guest molecules.
Design and Development of Chemosensors and Fluorescent Probes
The this compound scaffold is a valuable component in the design of chemosensors and fluorescent probes for the detection of ions. rsc.org These sensors typically consist of a receptor unit that selectively binds to a target analyte and a signaling unit (fluorophore) that reports the binding event through a change in color or fluorescence. nih.gov The pyrrole and pyridine moieties can act as both the binding site and part of the signaling system. rsc.org
Derivatives of this compound have been developed as "off-on" or ratiometric fluorescent probes for various metal ions. For example, a series of 5-aryl-6-(pyrrol-2-yl) substituted 2,2′-bipyridines were synthesized as push-pull fluorophores. rsc.org These compounds exhibit intramolecular charge transfer (ICT) activity and large Stokes shifts, with one specific probe showing aggregation-induced emission (AIE) activity in response to pH changes. rsc.org Other pyridine-based chemosensors have been designed for the highly selective detection of ions like Pb²⁺, Hg²⁺, and Ag⁺. nih.govnih.gov
The sensing mechanism often involves the coordination of the target ion with the nitrogen atoms of the pyridine and/or pyrrole rings, which alters the electronic properties of the molecule and leads to a measurable photophysical response. nih.gov For instance, a polyfluorene polymer bearing pyridine moieties was developed as a sensitive probe for cyanide (CN⁻). rsc.org The polymer's fluorescence is first quenched by Cu²⁺ ions, and the subsequent addition of CN⁻ restores the fluorescence by abstracting the copper, providing a turn-on signal for cyanide detection. rsc.org
Table 2: Selected Chemosensors Based on Pyrrole-Pyridine Scaffolds
| Sensor Compound Type | Target Analyte(s) | Sensing Mechanism | Detection Limit | Reference(s) |
| 5-Aryl-6-(pyrrol-2-yl) substituted 2,2′-bipyridine | pH (H⁺) | Aggregation-Induced Emission (AIE) | pKa = 4.50 | rsc.org |
| Pyridine-based imine | Pb²⁺ | Fluorescence enhancement | Not specified (Kₐ = 5.142 × 10³ M⁻¹) | nih.gov |
| Single-fluorophore-pyridine derivative | Hg²⁺, Ag⁺ | "Off-on" fluorescence, dual-channel | 0.033 µM (Hg²⁺), 1.67 µM (Ag⁺) | nih.gov |
| Polyfluorene with pyridine moieties | CN⁻ (via Cu²⁺ displacement) | Fluorescence recovery | 3.3 × 10⁻⁷ mol L⁻¹ | rsc.org |
Anion Recognition Systems
The pyrrole N-H group is an effective hydrogen bond donor, making the this compound framework and its derivatives excellent candidates for anion recognition systems. nih.govutexas.edu Anion receptors are designed to selectively bind negatively charged ions, which is crucial for applications in environmental monitoring and biological sensing. rsc.org
Pyrrole-based macrocycles and tripodal receptors have been extensively investigated for their anion binding capabilities. nih.gov For instance, a tripodal receptor based on a tris(pyrrolamide) motif was shown to bind a variety of anions with high affinity, forming a preorganized cavity of amide and pyrrole hydrogen bond donors. nih.gov While not a direct analogue of this compound, this demonstrates the power of the pyrrole N-H group in anion binding. More closely related, 4-(pyrrol-1-yl)pyridine, an isomer of the title compound, has been shown to act as a supramolecular chemodosimeter for nitrite (B80452) ions in aqueous solutions. nih.gov The sensing mechanism is believed to involve changes in a supramolecular aggregate system upon interaction with the anion. nih.govmdpi.com This high selectivity for nitrite was maintained even in the presence of various other competing anions. nih.gov
Materials Science and Optoelectronic Device Research
The conjugated π-system and inherent photophysical properties of this compound and its derivatives make them attractive for applications in materials science, particularly in the development of organic luminescent materials for optoelectronic devices. mdpi.comscilit.com
Development of Organic Luminescent Materials (Dyes, Pigments)
Compounds incorporating the pyrrole-pyridine structure can serve as the core chromophore in organic dyes and pigments. rsc.org A prominent class of pigments based on a related heterocyclic core is the diketopyrrolopyrroles (DPPs). wikipedia.org These materials are known for their high performance, brilliant colors, strong fluorescence, and excellent stability, which has led to their use in applications like automotive paints and organic electronics. wikipedia.orgnih.gov
The optical properties of these dyes can be finely tuned by modifying their chemical structure. wikipedia.org For example, attaching different aryl groups to the core can adjust the emission wavelength. wikipedia.org Research into 5-aryl-6-(pyrrol-2-yl) substituted 2,2′-bipyridines has shown that these compounds display significant intramolecular charge-transfer (ICT) activity, leading to large Stokes shifts (up to 197 nm) and quantum yields up to 0.28. rsc.org Such properties are highly desirable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.org Furthermore, pyridine-containing macrocyclic compounds have been successfully used as electron transport layers in organic electroluminescent devices, demonstrating their utility in constructing functional optoelectronic systems. researchgate.net
Exploration as Building Blocks for Organic Semiconducting Materials
The unique electronic properties of this compound and its analogues, which combine an electron-rich pyrrole ring with an electron-deficient pyridine ring, have made them attractive building blocks for organic semiconducting materials. Pyrrole itself is a well-known component in conductive polymers due to its high electron-rich nature and doping ability. tdl.org However, this same electron richness can make simple pyrrole compounds prone to oxidation in the air, presenting stability challenges. tdl.orgresearchgate.net
Recent research has focused on synthesizing pyrrole-fused aromatic heterocyclic ring systems to overcome these stability issues. tdl.org Fusing the pyrrole moiety with other stable aromatic rings, as seen in pyrrolopyridines, helps to lower the Highest Occupied Molecular Orbital (HOMO), enhancing air stability while allowing for the fine-tuning of the material's bandgap. tdl.org These fused-ring structures are particularly advantageous for developing hole-transporting (p-type) semiconductors. tdl.org
In this context, donor-acceptor-donor (D–A–D) type small molecules have been synthesized using pyrrole-fused moieties like 1H-indole and pyrrolo[2,3-b]pyridine as the donor blocks and thiophene-flanked benzo[c] tdl.orgcd-bioparticles.netnbuv.gov.uathiadiazole as the acceptor core. researchgate.net The inherent properties of these building blocks are critical for the performance of devices such as Organic Field-Effect Transistors (OFETs). tdl.org Systematic design and investigation of such pyrrole-functionalized materials are crucial to fully understand their structure-property relationships and unlock their potential in organic electronics. tdl.org
Application in Functional Materials for Molecular Devices
The application of this compound and its related structures in functional materials extends directly from their semiconducting properties, with a significant focus on their use in molecular electronic devices like Organic Field-Effect Transistors (OFETs). tdl.org OFETs are fundamental components for next-generation electronics, including flexible displays, sensors, and RFID tags. The performance of these devices is intrinsically linked to the charge-transport characteristics of the organic semiconductor used.
Pyrrole-based materials, including fused systems like pyrrolopyridine, have been incorporated into small molecules designed for OFET applications. tdl.orgresearchgate.net For example, the study of D–A–D small molecules incorporating pyrrolo[2,3-b]pyridine donor units is aimed at understanding the potential of these materials in OFETs. tdl.org The ability to modify the pyrrole nitrogen through N-functionalization can lead to the development of solution-processable semiconducting materials, which is a significant advantage for low-cost manufacturing of electronic devices. tdl.org Despite the promise shown by pyrrole-based materials in OFETs and organic photovoltaics, they remain comparatively understudied due to the synthetic challenges associated with their stability. researchgate.net Further research into systematically designed pyrrole-functionalized blocks is necessary to fully realize their application potential in molecular devices. tdl.org
Exploration as Pharmaceutical Scaffolds in Drug Design Research
The pyrrolopyridine scaffold, an isomeric form of azaindole, is a privileged structure in medicinal chemistry and drug design. mdpi.com These heterocyclic compounds contain both a five-membered pyrrole ring and a six-membered pyridine ring, two important pharmacophores that contribute to a wide spectrum of biological activities. mdpi.com The pyrrolopyridine framework is found in various natural products, including alkaloids like camptothecin, which has applications in cancer treatment. mdpi.com
The unique bioisosteric properties and structural features of pyrrolyl-pyridine compounds have garnered considerable attention from researchers. nbuv.gov.uaasianpubs.org This interest has led to extensive research into their synthetic methodologies, structural modifications, and medicinal potential. nbuv.gov.ua The versatility of the pyrrolopyridine core makes it an ideal framework for the synthesis of new chemical entities with potential therapeutic applications, including the treatment of cancer and diseases of the nervous and immune systems. mdpi.comasianpubs.org
Design of Novel Heterocyclic Scaffolds for Chemical Library Synthesis
The pyrrolopyridine core serves as a versatile template for the design and synthesis of novel heterocyclic scaffolds, enabling the generation of diverse chemical libraries for drug discovery. nbuv.gov.uaasianpubs.org The strategy of molecular hybridization, which combines privileged fragments into a single molecule, is often employed to explore new chemical space and enhance biological activity. nih.govmdpi.com
Researchers have utilized the pyrrolyl-pyridine framework to create novel C–N and C–C bond formations, leading to libraries of substituted derivatives. asianpubs.org For instance, series of pyrrolo[2,3-d]pyrimidine-imines have been designed and prepared in high yields through carbonyl-amine condensation. nih.gov Another approach involves scaffold hopping and fragment merging, where structural elements from known active compounds, such as the marketed drug Pexidartinib, are integrated with a pyrrolopyrimidine nucleus to design new kinase inhibitors. mdpi.com These synthetic strategies have expanded the functionalization capabilities of pyrrolopyridines, leading to a significant number of publications on new derivatives over the past two decades. nbuv.gov.ua
The table below showcases examples of pyrrolopyridine derivatives designed as potential anticancer agents.
| Compound Name | Target Cancer Cell Line | IC₅₀ (µg/mL) |
| 2,6-difluorobenzyl-pyrrolidin-1H-pyrrolo[2,3-b]pyridine | Human cervical cancer (HeLa) | 4.8 asianpubs.org |
| 2,6-difluorobenzyl-N,N-dimethyl-1H-pyrrolo[2,3-b]-pyridin-5-amine | Human cervical cancer (HeLa) | 9.7 asianpubs.org |
| pyrrolo[2,3-b]pyridin-5-phenol | Human breast cancer (MCF-7) | 8.1 asianpubs.org |
| pyrrolo[2,3-b]pyridin-5-vinylphenol | Human breast cancer (MCF-7) | 3.2 asianpubs.org |
Synthetic Methodologies for Advanced Pharmaceutical Intermediates
The synthesis of advanced pharmaceutical intermediates based on the pyrrolopyridine scaffold employs a range of modern organic chemistry techniques. The principal approaches to constructing the core bicyclic system include the annulation of a pyrrole nucleus onto a pyridine ring, the annulation of a pyridine nucleus onto a pyrrole ring, or the simultaneous formation of both rings. nbuv.gov.ua
Specific, practical syntheses have been developed for key intermediates. For example, the synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid involves a palladium-catalyzed cyanation/reduction sequence to introduce an aminomethyl moiety onto the pyrrolopyridine core. nih.gov This synthesis also features a highly selective monodechlorination of a dichlorofluoronicotinic acid building block. nih.gov
Furthermore, advanced cross-coupling reactions are frequently used to functionalize the scaffold. A combination of Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions has been successfully employed to synthesize various analogues in good yields. mdpi.com These powerful methods allow for the precise and efficient construction of complex molecules, which is essential for developing advanced pharmaceutical candidates.
Structural Characterization of Scaffold Derivatives for Structure-Activity Relationship Studies
A critical component of drug design research is the detailed structural characterization of newly synthesized compounds to establish robust structure-activity relationships (SAR). nih.govtsijournals.com For derivatives of this compound and its analogues, a combination of spectroscopic and analytical techniques is used to confirm their chemical structures. These methods typically include ¹H NMR, ¹³C NMR, infrared (IR) spectroscopy, and mass spectrometry, often supplemented by elemental analysis. asianpubs.orgnih.gov
Once the structures are confirmed, the compounds are subjected to biological screening to determine their activity, such as measuring IC₅₀ values against specific cancer cell lines. asianpubs.orgnih.gov The SAR analysis then aims to identify which functional groups or structural modifications lead to enhanced biological activity. nih.govtsijournals.com For instance, studies on 1H-pyrrolo[3,2-c]pyridine derivatives revealed that introducing an indolyl group as the B-ring resulted in potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cell lines, with IC₅₀ values in the sub-micromolar range. nih.gov In some cases, computational methods like Density Functional Theory (DFT) are used to calculate structural and electronic properties, such as HOMO and LUMO energies, to gain deeper insight into how these features modulate the observed biological activity. tsijournals.com This comprehensive approach of synthesis, characterization, and evaluation is fundamental to the rational design of more effective therapeutic agents. nih.gov
The table below provides characterization data for a representative 1H-pyrrolo[3,2-c]pyridine derivative.
| Compound | Formula | Characterization Data |
| 6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10c) | C₂₃H₂₃N₂O₃ | ¹H NMR (500 MHz, CDCl₃) δ: 9.09 (s, 1H), 7.96 (d, J = 11.1 Hz, 2H), 7.76 (s, 1H), 7.72 - 7.68 (m, 1H), 7.39 (d, J = 3.3 Hz, 1H), 7.19 (d, J = 7.5 Hz, 1H), 6.80 (d, J = 3.9 Hz, 1H), 6.70 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H), 2.42 (s, 3H) nih.gov |
| ¹³C NMR (126 MHz, CDCl₃) δ: 159.03, 154.09, 149.85, 142.82, 141.24, 138.54, 135.71, 134.01, 132.53, 131.76, 130.48, 129.24, 127.70, 124.73, 103.04, 102.77, 102.47, 61.06, 56.44, 21.53 nih.gov | ||
| HRMS calcd for [M + H]⁺: 375.1709, found 375.1709 nih.gov |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-(1H-pyrrol-2-yl)pyridine?
- Methodology : Two primary routes are documented:
- Pd-catalyzed cross-coupling : React zinc pyrrolide with 2-bromopyridine using a palladium catalyst, yielding this compound. This method is advantageous for coordination chemistry applications due to its regioselectivity and compatibility with metalation reactions .
- Oxidation of methylene precursors : Treat 2-(1H-pyrrol-2-yl)acetates with SeO₂ in pyridine and triethylamine to form pyrrole-2-ylglyoxylate derivatives. This approach is useful for introducing carbonyl functionalities .
- Considerations : The Pd-catalyzed method offers higher yields (~64%) for ligand synthesis, while oxidation routes are better suited for functionalized derivatives.
Q. How should crystallographic characterization of this compound derivatives be performed?
- Protocol :
Grow single crystals via slow evaporation (e.g., CH₂Cl₂/hexane system).
Collect X-ray diffraction data at low temperatures (e.g., 200 K) to minimize thermal motion artifacts.
Refine structures using SHELX programs (SHELXL for refinement, SHELXS for solution). Typical R-factors should be ≤0.064, with wR₂ ≤0.145 for reliable data .
- Key parameters : Hydrogen bonding (e.g., N–H⋯N interactions) and π-stacking often dominate supramolecular arrangements in crystals .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for pyrrole-pyridine hybrids?
- Analytical workflow :
Compare NMR chemical shifts (e.g., ¹H/¹³C) with computed DFT models to validate tautomeric forms.
Cross-reference X-ray bond lengths (e.g., C–C = 1.36–1.42 Å) with IR stretching frequencies for conjugation effects.
Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity when discrepancies arise .
- Case study : For this compound Ir(III) complexes, luminescence data (λem = 615 nm) must align with crystallographically determined ligand-metal charge transfer states .
Q. How can this compound be utilized in designing photofunctional metal complexes?
- Application in photochemistry :
- The compound acts as a chelating ligand for Ir(III), forming complexes with mixed metal-to-ligand (MLCT) and ligand-to-ligand (LLCT) charge-transfer states. These exhibit phosphorescence at 615–662 nm, suitable for OLEDs or sensors .
- Synthetic tip : Pre-metalate the pyrrole nitrogen to enhance stability under photooxygenation conditions .
Q. What computational methods complement experimental studies of this compound reactivity?
- Approach :
- Perform DFT calculations (B3LYP/6-31G*) to predict regioselectivity in electrophilic substitutions (e.g., nitration at pyrrole β-positions).
- Molecular dynamics simulations can model solvent effects on tautomerism (e.g., pyrrole NH vs. pyridine N coordination) .
Methodological Challenges and Solutions
Q. Why do some synthetic routes for this compound derivatives yield low reproducibility?
- Critical factors :
- Catalyst purity : Pd catalysts must be anhydrous to avoid deactivation.
- Oxygen sensitivity : Pyrrole moieties require inert atmospheres (N₂/Ar) during SeO₂ oxidation to prevent side reactions .
Q. How to address discrepancies in ligand field strength assessments for transition-metal complexes?
- Integrated analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
